

# 2-Fluoro-2-methylbutane structural formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Fluoro-2-methylbutane**

Cat. No.: **B1626623**

[Get Quote](#)

## Technical Guide: 2-Fluoro-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

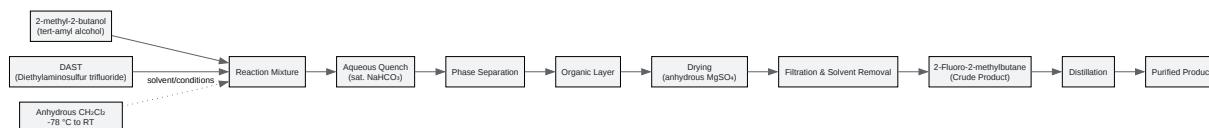
This document provides a comprehensive technical overview of **2-Fluoro-2-methylbutane** (tert-amyl fluoride), focusing on its structural properties, synthesis, and characterization. This guide is intended for professionals in chemical research and drug development who may utilize fluorinated aliphatic compounds as building blocks, reagents, or reference standards.

## Physicochemical and Structural Data

**2-Fluoro-2-methylbutane** is a simple tertiary alkyl fluoride. Its fundamental properties are summarized below. The introduction of a fluorine atom imparts specific characteristics to the parent alkane skeleton, including altered polarity and electronic properties, without adding significant steric bulk.

The structural formula and key identifiers for **2-Fluoro-2-methylbutane** are presented below.

Caption: 2D Structural Formula of **2-Fluoro-2-methylbutane**.


Table 1: Physicochemical and Computed Properties of **2-Fluoro-2-methylbutane**

| Property                       | Value                            | Reference(s)                            |
|--------------------------------|----------------------------------|-----------------------------------------|
| Identifiers                    |                                  |                                         |
| IUPAC Name                     | 2-Fluoro-2-methylbutane          | <a href="#">[1]</a>                     |
| CAS Number                     | 661-53-0                         | <a href="#">[1]</a>                     |
| Molecular Formula              | C <sub>5</sub> H <sub>11</sub> F | <a href="#">[1]</a>                     |
| Molecular Weight               | 90.14 g/mol                      | <a href="#">[1]</a>                     |
| Canonical SMILES               | CCC(C)(C)F                       | <a href="#">[1]</a>                     |
| Physical Properties            |                                  |                                         |
| Boiling Point                  | 61 °C at 760 mmHg                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point                  | -121 °C                          | <a href="#">[2]</a> <a href="#">[3]</a> |
| Density                        | 0.773 - 0.792 g/cm <sup>3</sup>  | <a href="#">[2]</a> <a href="#">[3]</a> |
| Refractive Index               | 1.354                            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Vapor Pressure                 | 202 mmHg at 25 °C                | <a href="#">[3]</a>                     |
| Enthalpy of Vaporization       | 29.8 kJ/mol                      |                                         |
| Computed Properties            |                                  |                                         |
| XLogP3                         | 2.1                              | <a href="#">[1]</a>                     |
| Topological Polar Surface Area | 0 Å <sup>2</sup>                 | <a href="#">[1]</a>                     |
| Rotatable Bond Count           | 1                                | <a href="#">[3]</a>                     |
| Hydrogen Bond Acceptor Count   | 1                                | <a href="#">[3]</a>                     |

## Experimental Protocols

### Synthesis of 2-Fluoro-2-methylbutane from 2-methyl-2-butanol

The synthesis of tertiary alkyl fluorides from their corresponding alcohols is efficiently achieved via nucleophilic substitution, often employing a specialized fluorinating agent. The reaction proceeds through a stable tertiary carbocation intermediate ( $S_N1$  mechanism). Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this deoxofluorination transformation.<sup>[4][5]</sup> The following protocol is adapted from standard procedures for the conversion of tertiary alcohols to alkyl fluorides.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Fluoro-2-methylbutane**.

Protocol:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, add 2-methyl-2-butanol (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of DAST: Add diethylaminosulfur trifluoride (DAST, 1.1-1.2 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the filtrate under reduced pressure.
- Purification: The resulting crude product is a volatile liquid. Purify by simple distillation, collecting the fraction boiling at approximately 61 °C to yield pure **2-Fluoro-2-methylbutane**.

Safety Note: DAST is a toxic and moisture-sensitive reagent that can undergo exothermic decomposition if heated.<sup>[5]</sup> All operations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

## Spectroscopic Characterization

### 2.2.1 Infrared (IR) Spectroscopy

A general protocol involves depositing a thin film of the purified liquid product on a salt plate (e.g., NaCl or KBr) and acquiring the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

- Expected Peaks:
  - C-H stretch (sp<sup>3</sup>): Strong, sharp peaks in the 2970-2850 cm<sup>-1</sup> region.
  - C-F stretch: A strong, characteristic absorption band is expected in the 1100-1000 cm<sup>-1</sup> region for a monofluorinated alkane.<sup>[4]</sup>
  - Absence of O-H stretch: Critically, the broad peak from the alcohol precursor's hydroxyl group (typically ~3300 cm<sup>-1</sup>) should be absent, confirming the conversion.

### 2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample is prepared by dissolving a small amount of the product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Both  $^1\text{H}$  and  $^{19}\text{F}$  NMR spectra should be acquired.

- $^1\text{H}$  NMR Predictions:

- - $\text{CH}_2$ - group: A quartet of triplets (qt) due to coupling with the adjacent methyl group ( $^3\text{JHH}$ ) and the geminal fluorine atom ( $^3\text{JHF}$ ).
- Terminal - $\text{CH}_3$  (ethyl): A triplet (t) due to coupling with the adjacent methylene group ( $^3\text{JHH}$ ).
- Two equivalent geminal - $\text{CH}_3$  groups: A doublet (d) due to coupling with the fluorine atom ( $^3\text{JHF}$ ).

- $^{19}\text{F}$  NMR Predictions:

- Fluorine-19 is a spin  $\frac{1}{2}$  nucleus with 100% natural abundance, making it highly sensitive for NMR.[\[5\]](#)[\[6\]](#)
- A single resonance is expected for the fluorine atom.
- This resonance will be split into a multiplet due to coupling with the five protons on the adjacent methyl and methylene carbons ( $^3\text{JHF}$ ). The signal for tertiary alkyl fluorides is expected to be significantly downfield (less shielded) compared to primary alkyl fluorides.[\[7\]](#)[\[8\]](#)

### 2.2.3 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is suitable for this volatile, non-polar compound. A general protocol involves direct injection or GC-MS analysis.

- Expected Fragmentation Pattern:

- Molecular Ion ( $\text{M}^+$ ): A peak at  $\text{m/z} = 90$ , corresponding to the molecular weight of  $\text{C}_5\text{H}_{11}\text{F}$ . This peak may be of low intensity due to the instability of the molecular ion.
- Base Peak / Major Fragments: The fragmentation will be dominated by the formation of the stable tertiary carbocation.

- Loss of an ethyl radical ( $\cdot\text{CH}_2\text{CH}_3$ ): A prominent peak at  $m/z = 61$  ( $[\text{C}_3\text{H}_6\text{F}]^+$ ).
- Loss of a methyl radical ( $\cdot\text{CH}_3$ ): A peak at  $m/z = 75$  ( $[\text{C}_4\text{H}_8\text{F}]^+$ ). The relative stability of the resulting carbocation structures will determine the base peak.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DAST - Enamine [enamine.net]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Fluoro-2-methylbutane structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1626623#2-fluoro-2-methylbutane-structural-formula\]](https://www.benchchem.com/product/b1626623#2-fluoro-2-methylbutane-structural-formula)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)